
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide, also known as GSK2334470, is a novel selective inhibitor of the protein kinase B (PKB) pathway. This compound has shown promising results in preclinical studies for the treatment of cancer, diabetes, and other diseases.
作用機序
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is a selective inhibitor of the PKB pathway. This compound works by binding to the ATP-binding site of PKB, thereby preventing its activation and downstream signaling. By inhibiting the PKB pathway, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide can block cell growth, proliferation, and survival, which are key processes in cancer and other diseases.
Biochemical and Physiological Effects:
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of diabetes, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide can improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is its selectivity for the PKB pathway. This compound has been shown to have minimal off-target effects, which is important for the development of new therapeutics. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide. One area of focus is the development of more potent and selective inhibitors of the PKB pathway. Another area of research is the identification of biomarkers that can be used to predict response to treatment with N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide involves the reaction of 6-(p-tolyl)pyridazine-3-ol with 2-bromoethyl trifluoromethylbenzoate in the presence of a base. The resulting intermediate is then treated with an amine to yield the final product. The synthesis of this compound has been described in detail in a patent application by GlaxoSmithKline.
科学的研究の応用
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer, where this compound has shown promising results as a selective inhibitor of the PKB pathway. PKB is a key signaling pathway that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells.
In addition to cancer, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has also been studied in preclinical models for its potential therapeutic applications in diabetes, obesity, and other metabolic disorders. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-14-5-7-15(8-6-14)18-9-10-19(27-26-18)29-12-11-25-20(28)16-3-2-4-17(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWZCIPITXNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

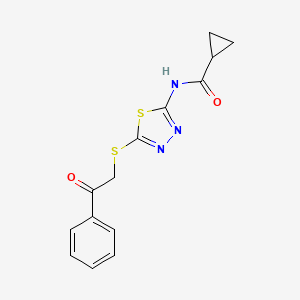
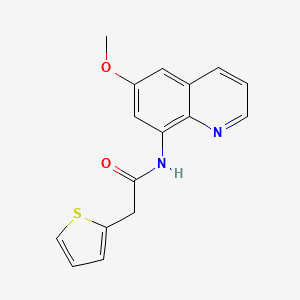

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)

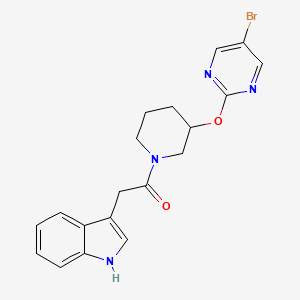
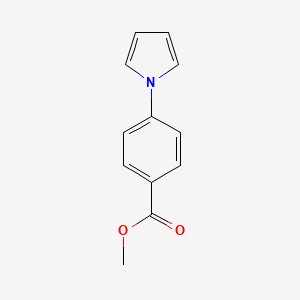
![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)
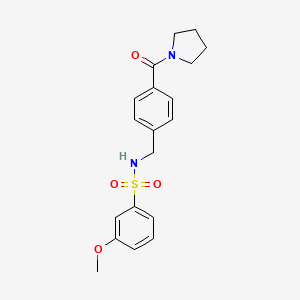


![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)
![3-(2H-1,3-benzodioxol-5-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)